Methyl 5-iodo-2-methylbenzoate
Description
Significance within Aromatic Compound Chemistry
The iodine atom, in particular, is a key feature. As a halogen, it deactivates the aromatic ring towards electrophilic substitution, yet its large atomic radius and the relatively weak carbon-iodine bond make it an excellent leaving group in nucleophilic aromatic substitution and, more importantly, in a variety of transition metal-catalyzed cross-coupling reactions. This reactivity profile distinguishes it from other halogenated benzoates, where the reactivity of the carbon-halogen bond decreases in the order C-I > C-Br > C-Cl > C-F. The iodo derivative is notably more reactive in processes like oxidative addition in palladium-catalyzed reactions, a cornerstone of modern organic synthesis.
The methyl group at the 2-position provides steric hindrance that can influence the approach of reagents and the conformation of the molecule. This steric effect, combined with the electronic influence of the iodo and methyl ester groups, allows for precise control in synthetic strategies, making Methyl 5-iodo-2-methylbenzoate a well-defined building block for constructing more complex, polysubstituted aromatic systems. The study of such substituted benzoates provides valuable insights into the additive effects of different functional groups on the nuclear shielding and reactivity of aromatic carbon nuclei. cdnsciencepub.com
Relevance in Synthetic Organic Transformations
This compound serves as a versatile intermediate in a multitude of synthetic organic transformations. Its utility is most pronounced in the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the synthesis of pharmaceuticals and functional materials. chemimpex.com
The aryl-iodide functionality is particularly amenable to a range of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new bonds at the site of the iodine atom with a high degree of control and efficiency. Examples of such transformations where this compound or its parent acid can be employed as a substrate include:
Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. wikipedia.org
Heck Reaction: Reaction with alkenes.
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
Cyanation: Reaction with cyanide sources to introduce a nitrile group.
The reactivity of the methyl ester group also allows for further modifications. It can be hydrolyzed to the corresponding carboxylic acid, 5-iodo-2-methylbenzoic acid, which can then be converted to other functional groups such as amides or other esters. Alternatively, the ester can be reduced to an alcohol. This array of possible transformations makes this compound a highly valuable and flexible building block in multistep syntheses.
Overview of Research Trajectories and Academic Significance
The academic significance of this compound and its precursor, 5-iodo-2-methylbenzoic acid, is underscored by their frequent appearance in synthetic routes towards biologically active molecules and novel materials. chemimpex.comseemafinechem.com Research involving this compound is often directed towards the following areas:
Pharmaceutical Synthesis: Iodinated aromatic compounds are crucial intermediates in the synthesis of various pharmaceuticals. researchgate.net The scaffold provided by this compound is utilized in the development of new therapeutic agents, including those with potential anti-inflammatory, antimicrobial, and anticancer properties. chemimpex.com For instance, derivatives have been investigated for their cytotoxicity towards cancer cell lines.
Materials Science: The ability to form new carbon-carbon bonds via cross-coupling reactions makes this compound a useful building block for the synthesis of functional materials. chemimpex.com These can include polymers and coatings with specific electronic or physical properties. chemimpex.com The parent acid, 5-iodo-2-methylbenzoic acid, has also been used in the development of polarizing films for liquid crystal displays (LCDs). seemafinechem.com
Methodology Development: The predictable reactivity of the carbon-iodine bond makes this compound a suitable substrate for developing and optimizing new synthetic methodologies, particularly in the field of transition metal catalysis.
The ongoing research into compounds like this compound highlights the continued importance of halogenated aromatic compounds in advancing organic synthesis. The demand for efficient and selective methods to construct complex molecules ensures that the academic and industrial interest in such versatile building blocks remains high.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-iodo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVIKPGEGLOGLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648638 | |
| Record name | Methyl 5-iodo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103440-54-6 | |
| Record name | Methyl 5-iodo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Development for Methyl 5 Iodo 2 Methylbenzoate
Esterification Pathways for Benzoate (B1203000) Precursors
The initial step in one of the common synthetic routes to Methyl 5-iodo-2-methylbenzoate is the formation of the methyl ester from the corresponding carboxylic acid. This can be achieved through several established esterification methods.
Acid-Catalyzed Esterification of 2-Methylbenzoic Acid
The Fischer-Speier esterification is a classic and widely used method for preparing esters. In the context of synthesizing the precursor for this compound, this involves reacting 2-methylbenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. google.comyoutube.com The reaction is reversible, and to drive the equilibrium towards the product (Methyl 2-methylbenzoate), an excess of methanol is often used, and the reaction is typically heated under reflux for several hours. youtube.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. blogspot.com Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. blogspot.com Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. blogspot.com While effective, this method can require vigorous conditions and long reaction times to achieve acceptable yields, as the reverse reaction, hydrolysis, can limit the conversion. researchgate.net
| Reactants | Catalyst | Conditions | Product | Typical Yield |
| 2-Methylbenzoic Acid, Methanol | Sulfuric Acid | Reflux, 4-5 hours | Methyl 2-methylbenzoate (B1238997) | ~69% youtube.com |
Alternative Esterification Approaches for Methyl Benzoate Derivatives
To overcome the limitations of traditional acid-catalyzed esterification, several alternative methods have been developed. These methods often offer milder reaction conditions, improved yields, and better compatibility with sensitive functional groups.
One such alternative is the use of solid acid catalysts. researchgate.netresearchgate.net These catalysts, such as zirconium or titanium-based solid acids, can replace corrosive and difficult-to-remove liquid acids like sulfuric acid. researchgate.netresearchgate.net They are often recoverable and reusable, making the process more environmentally friendly. researchgate.net For instance, a zirconium-titanium solid acid has been shown to be effective in the esterification of benzoic acid with methanol. researchgate.net
Another approach involves the use of coupling agents. The Steglich esterification, for example, utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This method proceeds under mild, often neutral conditions and is suitable for substrates that are sensitive to acid. rsc.org
A more environmentally friendly method utilizes a combination of dried Dowex H+ resin and sodium iodide (NaI) to catalyze the esterification. nih.govacs.org This approach has been successfully applied to the synthesis of methyl benzoate from benzoic acid, achieving high yields. nih.govacs.org The use of NaI has been shown to improve the conversion rate compared to using the Dowex H+ resin alone. acs.org
| Method | Reagents/Catalyst | Key Advantages |
| Solid Acid Catalysis | Zr/Ti Solid Acid | Recoverable catalyst, avoids corrosive liquid acids. researchgate.netresearchgate.net |
| Steglich Esterification | DCC, DMAP | Mild, neutral conditions, suitable for acid-sensitive substrates. rsc.org |
| Dowex H+/NaI | Dowex H+ resin, NaI | Environmentally friendly, high yields. nih.govacs.org |
Regioselective Iodination Strategies
The introduction of an iodine atom at the 5-position of the methyl 2-methylbenzoate ring is a critical step that requires careful control of regioselectivity. The directing effects of the existing substituents on the aromatic ring, the methyl and ester groups, play a significant role in determining the position of iodination.
Halogen Exchange Reactions for Iodination
Halogen exchange reactions, often referred to as Finkelstein reactions in the context of alkyl halides, provide a pathway to introduce iodine by replacing another halogen, typically bromine or chlorine. frontiersin.orgnih.gov For aryl halides, this transformation usually requires a metal catalyst. frontiersin.orgnih.gov Copper and nickel complexes have been shown to be effective catalysts for the aromatic Finkelstein reaction. nih.govoup.comacs.org For example, aryl bromides can be converted to aryl iodides using potassium iodide in the presence of a nickel catalyst. oup.com Similarly, copper(I) iodide, in combination with a diamine ligand, can catalyze the conversion of aryl bromides to aryl iodides under mild conditions. acs.org This method tolerates a variety of functional groups. acs.org
| Catalyst System | Halogen Source | Substrate | Key Features |
| NiBr2–Zn | Potassium Iodide | Aryl Bromides | Mild reaction conditions. oup.com |
| CuI / Diamine ligand | Sodium Iodide | Aryl Bromides | Mild, general method, tolerates polar functional groups. acs.org |
Direct Iodination of Methyl 2-Methylbenzoate
Direct iodination of the aromatic ring is a more direct approach. However, achieving the desired regioselectivity can be challenging. The synthesis of 5-iodo-2-methylbenzoic acid, a closely related compound, has been achieved through various direct iodination methods, which can be adapted for the ester. google.com
A common and straightforward method for direct iodination involves the use of molecular iodine in the presence of an oxidizing agent. The oxidant is necessary to generate a more electrophilic iodine species (such as I+) that can attack the electron-rich aromatic ring. Common oxidizing agents include nitric acid, hydrogen peroxide, periodic acid, and sodium periodate. google.comgoogle.com The reaction is typically carried out in a solvent like acetic acid. google.com
The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene (B151609) ring. In the case of methyl 2-methylbenzoate, the methyl group is an ortho, para-director, while the methyl ester group is a meta-director. The iodination typically occurs at the position that is sterically accessible and electronically favored. For the synthesis of 5-iodo-2-methylbenzoic acid, direct iodination of 2-methylbenzoic acid using iodine and an oxidant has been reported. google.comwipo.int A similar strategy can be applied to methyl 2-methylbenzoate.
| Iodinating System | Solvent | Temperature | Advantages/Disadvantages |
| I₂, Oxidant (e.g., H₂O₂, HNO₃) | Acetic Acid | 25-80°C | Simple, scalable, but risks over-iodination. |
| I₂, Sodium Periodate, Acid Catalyst | - | - | Effective for iodination of 2-methylbenzoic acid. google.com |
| Iodine Monochloride (ICl) | Acetic Acid | 0-5°C | Can be used for iodination, but regioselectivity can be an issue. |
It is important to note that direct iodination of 2-methylbenzoic acid followed by nitration can lead to poor regioselectivity, highlighting the importance of the synthetic sequence.
Microporous Compound Catalysis in Iodination Processes
A significant advancement in the synthesis of 5-iodo-2-methylbenzoic acid involves the use of microporous compounds, such as zeolites, as catalysts. google.comwipo.int This method offers a direct approach to iodinate 2-methylbenzoic acid. The process typically involves reacting 2-methylbenzoic acid with iodine in the presence of a microporous compound, an oxidizing agent, and acetic anhydride. google.comwipo.intgoogleapis.com
The use of a β-form zeolite, particularly one with a Si/Al mole ratio of 10 to 250, has been shown to be effective. googleapis.com These catalysts are suspended in the reaction mixture and can be readily separated by filtration, centrifugation, or sedimentation upon completion of the reaction, allowing for their recycling. google.comgoogleapis.com This reusability enhances the economic and environmental viability of the process. google.com The reaction can be conducted in various modes, including batch, semi-batch, or continuous flow systems. google.com
The key advantages of using microporous catalysts are the high selectivity for the desired 5-iodo isomer and the ability to produce a high-purity product. google.com The purification of the product can be achieved through methods like crystallization, sublimation, or distillation. google.comwipo.int This catalytic approach avoids the safety concerns associated with traditional multi-step methods like the Sandmeyer reaction, which involves nitration and diazotization steps. google.com
Table 1: Microporous Compound Catalysis Data
| Parameter | Details | Reference |
|---|---|---|
| Starting Material | 2-Methylbenzoic Acid | google.comwipo.int |
| Catalyst | Microporous Compound (e.g., β-form zeolite) | google.comgoogleapis.com |
| Reagents | Iodine, Oxidizing Agent (e.g., iodic acid, periodic acid), Acetic Anhydride | google.comgoogleapis.com |
| Reaction Mode | Batch, Semi-batch, Continuous Flow | google.com |
| Advantages | High selectivity, High purity, Catalyst recyclability | google.com |
| Purification | Crystallization, Sublimation, Distillation | google.comwipo.int |
Diazotization-Iodination Routes for Halogenated Benzoic Acid Derivatives
The diazotization-iodination of aromatic amines is a classical and widely used method for the synthesis of aryl iodides. tpu.ru This multi-step process, often part of a Sandmeyer-type reaction sequence, involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by iodine. google.comlkouniv.ac.in
For the synthesis of halogenated benzoic acid derivatives, the starting material is typically an aminobenzoic acid. tpu.ruorgsyn.org The process begins with the diazotization of the amino group using sodium nitrite (B80452) in a strongly acidic medium, such as hydrochloric or sulfuric acid, at low temperatures (0–5 °C). lkouniv.ac.ingoogle.com The resulting diazonium salt is often unstable and is used immediately in the next step. lkouniv.ac.in The displacement of the diazonium group by iodine is achieved by treating the diazonium salt solution with potassium iodide. lkouniv.ac.ingoogle.com
While this method is versatile, it has certain drawbacks, including the use of potentially hazardous reagents and the generation of significant waste. google.com The diazotization step, in particular, requires careful temperature control and handling of unstable intermediates. google.comlkouniv.ac.in Despite these challenges, diazotization-iodination remains a valuable tool for synthesizing specific isomers of halogenated benzoic acids that may be difficult to obtain through direct halogenation. researchgate.netmdpi.com For example, 2-iodo-5-methylbenzoic acid can be synthesized from 2-amino-5-methylbenzoic acid via a diazotization-iodination sequence. chemicalbook.com
Phase-Transfer Catalysis in Iodination
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. fzgxjckxxb.comwikipedia.org In the context of iodination, PTC can enhance reaction rates and efficiency by transporting the iodinating species from the aqueous phase to the organic phase where the aromatic substrate is dissolved. fzgxjckxxb.comresearchgate.net
Phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, form an ion pair with the anionic iodinating agent (e.g., iodide), rendering it soluble in the organic phase. fzgxjckxxb.comegyankosh.ac.in This allows the iodination reaction to proceed under milder conditions and often with improved yields. fzgxjckxxb.com For instance, a method for the iodination of activated arenes utilizes molecular iodine and sodium peroxodisulfate as the oxidant in acetonitrile, with a catalytic amount of tetramethylammonium (B1211777) iodide acting as the phase-transfer catalyst. researchgate.net For less polar substrates, a modified system using methyltriphenylphosphonium (B96628) peroxodisulfate as the catalyst and chloroform (B151607) as a cosolvent can be employed. researchgate.net
The use of PTC aligns with the principles of green chemistry by potentially reducing the need for harsh organic solvents and enabling the use of water. fzgxjckxxb.comwikipedia.org The catalyst is used in catalytic amounts and is regenerated during the reaction cycle, making the process more economical. researchgate.net
Synthesis of Positional Isomers and Related Halogenated Methylbenzoates
The synthesis of specific positional isomers of halogenated methylbenzoates is crucial for structure-activity relationship studies and for accessing targeted molecular architectures.
Synthesis of Methyl 2-Iodo-5-Methylbenzoate
Methyl 2-iodo-5-methylbenzoate is a positional isomer of the primary subject compound. Its synthesis often starts from 2-amino-5-methylbenzoic acid. chemicalbook.com A common route involves the diazotization of the amino group followed by a Sandmeyer-type iodination. In a typical procedure, 2-amino-5-methylbenzoic acid is treated with sodium nitrite in an acidic aqueous solution at 0°C to form the diazonium salt. chemicalbook.com Subsequent addition of potassium iodide leads to the displacement of the diazonium group and the formation of 2-iodo-5-methylbenzoic acid. chemicalbook.com The resulting carboxylic acid can then be esterified to yield Methyl 2-iodo-5-methylbenzoate.
Table 2: Synthesis of Methyl 2-Iodo-5-Methylbenzoate
| Step | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Diazotization | 2-Amino-5-methylbenzoic acid, NaNO₂, HCl, H₂O, Acetone, 0 °C | 2-Diazonium-5-methylbenzoate salt | chemicalbook.com |
| Iodination | Potassium iodide, 0-90 °C | 2-Iodo-5-methylbenzoic acid | chemicalbook.com |
| Esterification | Thionyl chloride, then Methanol | Methyl 2-iodo-5-methylbenzoate | chemicalbook.com |
Synthesis of Methyl 5-Bromo-3-Iodo-2-Methylbenzoate
The synthesis of di-halogenated compounds like Methyl 5-bromo-3-iodo-2-methylbenzoate requires a multi-step approach. A plausible synthetic route could start from 2-methylbenzoic acid. The first step would be bromination, for which reagents like bromine in sulfuric acid or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in sulfuric acid are effective for producing 5-bromo-2-methylbenzoic acid. chemicalbook.com The subsequent step would be the introduction of an iodine atom at the 3-position. This could potentially be achieved through nitration at the 3-position, followed by reduction of the nitro group to an amine, and then a diazotization-iodination sequence. Finally, esterification of the carboxylic acid group would yield the target molecule.
Synthesis of Methyl 5-Iodo-2-Methoxybenzoate
Methyl 5-iodo-2-methoxybenzoate is a related halogenated and methoxylated benzoate. researchgate.net Its synthesis has been reported, and it serves as an intermediate in the preparation of organic linkers for Metal-Organic Frameworks (MOFs). researchgate.net A reported method involves a reaction time of 60 minutes, which is a slight modification of a previously published procedure. researchgate.netnih.gov The final product can be crystallized from a solution in deuterated chloroform (CDCl₃) to obtain single crystals suitable for X-ray diffraction analysis. researchgate.net The crystal structure of Methyl 5-iodo-2-methoxybenzoate has been determined, revealing a monoclinic crystal system with a P2₁/n space group. researchgate.net
Table 3: Crystallographic Data for Methyl 5-Iodo-2-Methoxybenzoate
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₉IO₃ | researchgate.net |
| Molecular Weight | 292.06 g/mol | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| a | 4.3378 (7) Å | researchgate.net |
| b | 7.0690 (11) Å | researchgate.net |
| c | 33.120 (5) Å | researchgate.net |
| β | 92.727 (2)° | researchgate.net |
| V | 1014.4 (3) ų | researchgate.net |
| Z | 4 | researchgate.net |
Synthesis of Methyl 5-Iodo-2-Methyl-3-Nitrobenzoate
The synthesis of Methyl 5-iodo-2-methyl-3-nitrobenzoate is a multi-step process that begins with the nitration of 2-methylbenzoic acid to introduce a nitro group, followed by iodination and finally esterification to yield the desired compound.
A common synthetic route involves the following key reactions:
Nitration: 2-methylbenzoic acid is nitrated to introduce a nitro group at the 3-position.
Iodination: The resulting nitrated intermediate is then iodinated to place an iodine atom at the 5-position.
Esterification: Finally, the carboxylic acid is esterified to form the methyl ester, yielding Methyl 5-iodo-2-methyl-3-nitrobenzoate.
This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. For instance, it can react with sodium azide (B81097) in dimethylformamide (DMF) at 80°C to produce 5-azido-2-methyl-3-nitrobenzoate with a 78% yield after 6 hours. Another application is its reaction with copper cyanide (CuCN) in N-Methyl-2-pyrrolidone (NMP) at 120°C, which results in 5-cyano-2-methyl-3-nitrobenzoate with a 65% yield and 98% purity.
The presence of the iodine, nitro, and ester functional groups makes this compound highly reactive and thus valuable in organic synthesis. The electron-withdrawing nature of the nitro group, in particular, enhances the aromatic ring's susceptibility to nucleophilic attack.
Process Optimization and Industrial Scale-Up Considerations
The industrial production of this compound requires careful optimization of reaction conditions and purification methods to ensure high yield, purity, and sustainability. google.comwipo.int
Enhancement of Reaction Yield and Selectivity
Achieving high yield and selectivity is a primary goal in the industrial synthesis of this compound. A significant challenge is the formation of isomers, such as 3-iodo-2-methylbenzoic acid, which are difficult to separate from the desired product. google.com
To address this, researchers have developed methods that offer high selectivity. One such method involves the iodination of 2-methylbenzoic acid in the presence of a microporous compound, iodine, an oxidizing agent, and acetic anhydride. google.com This approach has been shown to produce high-purity 5-iodo-2-methylbenzoic acid at a high yield. google.com
The use of phase transfer catalysis has also been explored to improve reaction efficiency. For example, the synthesis of 5-Iodo-3-methyl-2-methoxybenzoate from methyl 2-hydroxy-5-iodo-3-methylbenzoate using dimethyl sulfate (B86663) with tetrabutylammonium (B224687) bromide as a phase-transfer catalyst resulted in a 91% yield. nih.gov This method is considered superior to traditional techniques that require expensive and hazardous reagents. nih.gov
Table 1: Comparison of Synthetic Methods for Iodinated Benzoic Acid Derivatives
| Method | Starting Material | Reagents | Key Advantages | Reported Yield | Reference |
| Microporous Compound-Assisted Iodination | 2-methylbenzoic acid | Microporous compound, iodine, oxidizing agent, acetic anhydride | High selectivity, high yield, recyclable catalyst | High | google.com |
| Phase Transfer Catalysis | Methyl 2-hydroxy-5-iodo-3-methylbenzoate | Dimethyl sulfate, tetrabutylammonium bromide, sodium hydroxide (B78521) | High yield, avoids expensive/hazardous reagents | 91% | nih.gov |
Purity Attainment and Isolation Techniques
High purity is crucial for the end applications of this compound, particularly in the pharmaceutical industry. The purification process often involves a combination of techniques such as sublimation, distillation, and crystallization. google.comgoogleapis.com
Crystallization is a widely used method for purifying the crude product. By cooling the reaction mixture or adding water, crystals of 5-iodo-2-methylbenzoic acid can be precipitated and then collected through filtration. google.com For instance, cooling the reaction mixture to 50°C or lower can lead to the crystallization of 70% or more of the product. google.com Adding water to the reaction mixture can precipitate 90% or more of the formed 5-iodo-2-methylbenzoic acid. google.com To prevent the co-precipitation of iodine, agents like sodium sulfite, sodium hydrogensulfite, or sodium thiosulfate (B1220275) can be added beforehand. google.com
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are instrumental in monitoring the progress of the reaction and ensuring the final product's purity.
Catalyst Recycling and Sustainability in Production
Sustainability is a growing concern in chemical manufacturing. The use of recyclable catalysts is a key aspect of creating a more environmentally friendly and cost-effective production process for this compound. google.comgoogleapis.com
Microporous compounds, such as zeolites, used in the iodination of 2-methylbenzoic acid can be easily separated from the reaction mixture by methods like filtration, sedimentation, or centrifugation. google.comgoogleapis.com These recovered catalysts can often be reused in subsequent reaction cycles without further treatment, or after a simple calcination process, sometimes preceded by washing with a solvent. google.comgoogleapis.com This not only reduces waste but also lowers production costs. google.com
The development of heterogeneous catalysts, such as iron-supported zirconium/titanium solid acid catalysts, also contributes to sustainable production. mdpi.comsemanticscholar.org These catalysts are easily separated from the reaction mixture and can be reused multiple times without a significant loss of activity, making the process more efficient and environmentally benign. mdpi.comsemanticscholar.org
Advanced Spectroscopic and Structural Elucidation of Methyl 5 Iodo 2 Methylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) Analysis
Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. In the ¹H NMR spectrum of Methyl 5-iodo-2-methylbenzoate, distinct signals corresponding to the aromatic and methyl protons are observed.
A representative ¹H NMR spectrum of a related compound, 2-iodo-5-methylbenzoic acid, in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the methyl protons at approximately 2.36 ppm. chemicalbook.com The aromatic protons appear as a doublet at around 7.84 ppm and a doublet of doublets at about 7.02 ppm, with an additional doublet at 7.91 ppm. chemicalbook.com The splitting patterns of these aromatic protons are dictated by their coupling with neighboring protons.
Table 1: ¹H NMR Data for Aromatic Protons in a Related Benzoic Acid Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-6 | 7.91 | d | 8.2 |
| H-3 | 7.84 | d | 1.8 |
| H-4 | 7.02 | dd | 8.2, 1.8 |
Data derived from a related compound, 2-iodo-5-methylbenzoic acid. chemicalbook.com
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For substituted methyl benzoates, the chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents. cdnsciencepub.com The signals for the carbonyl and methoxy (B1213986) carbons of the ester group typically appear in distinct regions of the spectrum. cdnsciencepub.com Generally, the carbonyl carbon of a methyl benzoate (B1203000) derivative resonates at a specific chemical shift, with minor variations due to the electronic effects of the ring substituents. cdnsciencepub.com The methoxy carbon also shows a characteristic chemical shift. cdnsciencepub.com
Table 2: Predicted ¹³C NMR Chemical Shifts for Substituted Benzoates
| Carbon Atom | Typical Chemical Shift Range (ppm) |
| Carbonyl (C=O) | ~166-173 |
| Aromatic (C-I) | ~90-100 |
| Aromatic (C-H) | ~125-140 |
| Aromatic (C-CH₃) | ~135-145 |
| Aromatic (C-COOCH₃) | ~130-135 |
| Methyl (Ar-CH₃) | ~20-22 |
| Methoxy (-OCH₃) | ~52-56 |
Note: These are general ranges and can vary based on the specific substitution pattern and solvent.
Two-Dimensional NMR Techniques for Complex Structure Elucidation
Vibrational Spectroscopy Studies (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
In the IR spectrum of a similar compound, methyl 2-iodobenzoate, characteristic absorption bands are expected. rsc.org The strong carbonyl (C=O) stretch of the ester group is typically observed in the range of 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C-I stretch is found at lower wavenumbers, around 500 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. sciengine.com It is particularly useful for identifying non-polar bonds and symmetric vibrations.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1705 - 1720 rsc.org |
| C-O (Ester) | Stretch | 1252 - 1298 rsc.org |
| Aromatic C-H | Stretch | > 3000 rsc.org |
| C-I | Stretch | ~500 |
Data is based on similar and related compounds. rsc.org
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (276.07 g/mol ). synquestlabs.com Due to the presence of iodine, a characteristic isotopic pattern would be observed. The fragmentation pattern can provide valuable structural information. For instance, in a related compound, 2-iodo-2-methylpropane, the loss of a methyl group or an iodine atom results in significant fragment ions. docbrown.info A common fragmentation for benzoate esters involves the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The presence of the iodine atom makes the C-I bond a likely point of cleavage. docbrown.info
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Identity |
| 276 | [C₉H₉IO₂]⁺ (Molecular Ion) |
| 245 | [M - OCH₃]⁺ |
| 217 | [M - COOCH₃]⁺ |
| 149 | [M - I]⁺ |
| 127 | [I]⁺ |
These are predicted fragments based on the structure and common fragmentation patterns of similar compounds.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
While the crystal structure of this compound itself is not explicitly detailed in the provided search results, a study on the closely related Methyl 5-iodo-2-methoxybenzoate reveals a planar molecular motif. nih.govresearchgate.net In this analog, the molecule adopts a configuration where the methyl groups are oriented away from each other to minimize steric hindrance. nih.gov The molecules pack in layers in the solid state. nih.govresearchgate.net It is highly probable that this compound would exhibit a similar planar structure and packing arrangement to accommodate the steric demands of its substituents.
Following a comprehensive search of available scientific literature and crystallographic databases, it has been determined that detailed experimental crystallographic data for this compound has not been publicly reported. While information exists for related compounds, such as its precursor 5-iodo-2-methylbenzoic acid and the analogous methoxy derivative, the specific crystal structure of this compound remains uncharacterized in the accessed literature.
Therefore, the requested detailed analysis under the sections "Crystallographic Parameters and Molecular Conformation" and "Intermolecular Interactions and Crystal Packing Motifs," including data tables, cannot be provided at this time.
For reference, the molecular formula of this compound is C₉H₉IO₂.
Computational Chemistry and Theoretical Studies on Methyl 5 Iodo 2 Methylbenzoate
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are pivotal in elucidating the electronic properties of molecules like Methyl 5-iodo-2-methylbenzoate. These computational methods provide insights into the molecule's reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For substituted benzoates, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to determine key electronic properties. These calculations can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in understanding the molecule's reactivity. For instance, in related benzoate (B1203000) derivatives, HOMO and LUMO energies have been calculated to be around -6.55 eV and -1.72 eV, respectively.
DFT is also utilized to predict the conformational preferences and rotational barriers within the molecule. For example, due to steric hindrance between the ester group and adjacent substituents, a dihedral angle of approximately 15° between the carbonyl group and the aromatic plane is predicted for some benzoate esters. In molecules with more significant steric clash, such as those with substituents at the 3-position, the rotational barrier around the ester bond can be as high as 15 kcal/mol. Computational modeling can also help in predicting reactive sites. For instance, electron density maps derived from DFT calculations can indicate sites prone to electrophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.
In substituted benzoates, MEP maps can reveal the regions of negative potential, typically associated with electronegative atoms like oxygen and iodine, which are susceptible to electrophilic attack. Conversely, regions of positive potential, often found around hydrogen atoms, indicate sites for nucleophilic attack. For instance, in a related compound, methyl 2,5-difluoro-4-iodo-3-methylbenzoate, electrostatic potential mapping helps to understand the asymmetric distribution of electron density caused by the various substituents.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational changes and flexibility of molecules like this compound. By simulating the interactions between the molecule and its environment, MD can reveal the most stable conformations and the energy barriers between them. mdpi.com This is particularly useful for understanding how the molecule might interact with biological targets or other molecules in a solution. researchgate.net Analysis of MD trajectories can include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and solvent accessible surface area (SASA) to understand the structural dynamics. nih.gov
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational methods are instrumental in establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. nih.gov For compounds like this compound, computational SAR studies can predict how modifications to its structure, such as altering substituent positions or types, will affect its interaction with a biological target. researchgate.net
By employing techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling, researchers can screen virtual libraries of related compounds and prioritize the synthesis of those with the most promising predicted activity. For example, studies on similar compounds have shown that the nature and position of substituents on the benzoate ring significantly influence their biological effects. nih.gov
Prediction of Reaction Mechanisms and Transition States
Computational chemistry plays a crucial role in predicting the mechanisms of chemical reactions and identifying the structures of transition states. For reactions involving this compound, such as substitution or coupling reactions, theoretical calculations can map out the entire reaction pathway.
Methods like DFT can be used to calculate the energies of reactants, products, intermediates, and transition states. acs.org This information allows for the determination of activation energies, which are critical for understanding reaction rates. For example, in halolactonization reactions, DFT calculations have been used to show that the reaction proceeds through a stepwise pathway and to calculate the barrier height for the formation of key intermediates. rsc.org These computational insights can help in optimizing reaction conditions and designing more efficient synthetic routes. acs.org
Computational Approaches to Vibrational Spectroscopy
Computational methods are widely used to predict and interpret the vibrational spectra (Infrared and Raman) of molecules. For this compound, computational vibrational analysis can help in assigning the observed spectral bands to specific molecular vibrations.
Techniques such as the vibrational self-consistent field (VSCF) method, often used in conjunction with DFT or other ab initio methods, can calculate anharmonic vibrational frequencies, which often show better agreement with experimental spectra than harmonic calculations. rsc.orgresearchgate.net These computational approaches can also explore the effects of isotopic substitution on the vibrational modes, providing a deeper understanding of molecular vibrational coupling. rsc.orgresearchgate.net
Reactivity and Derivatization of Methyl 5 Iodo 2 Methylbenzoate in Organic Synthesis
Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety
The carbon-iodine bond in Methyl 5-iodo-2-methylbenzoate is the most reactive site for transition metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to other aryl halides makes this compound an excellent substrate for a variety of coupling partners.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. wikipedia.orgrose-hulman.edu this compound can readily participate in Suzuki-Miyaura coupling reactions with various boronic acids to generate a wide array of biaryl and substituted aromatic compounds.
A representative Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid would be expected to proceed under standard conditions to yield Methyl 5-phenyl-2-methylbenzoate. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system.
| Parameter | Condition | Reference |
| Aryl Halide | This compound | - |
| Boronic Acid | Phenylboronic acid | rose-hulman.edu |
| Catalyst | Pd(OAc)₂ | rose-hulman.edu |
| Ligand | SPhos | wikipedia.org |
| Base | K₃PO₄ | wikipedia.org |
| Solvent | Toluene (B28343)/Water | wikipedia.org |
| Temperature | 80-110 °C | wikipedia.org |
Sonogashira Coupling Reactions with Alkyne Partners
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net this compound is an excellent substrate for this reaction, allowing for the introduction of various alkynyl groups onto the aromatic ring.
For instance, the reaction of this compound with phenylacetylene (B144264) would be expected to yield Methyl 5-(phenylethynyl)-2-methylbenzoate. This transformation is typically carried out in the presence of a palladium catalyst, a copper(I) salt, and a base, often an amine, which also serves as the solvent.
| Parameter | Condition | Reference |
| Aryl Halide | This compound | - |
| Alkyne | Phenylacetylene | nih.gov |
| Catalyst | PdCl₂(PPh₃)₂ | rsc.org |
| Co-catalyst | CuI | rsc.org |
| Base | Triethylamine (Et₃N) | rsc.org |
| Solvent | THF or DMF | wikipedia.org |
| Temperature | Room Temperature to 70 °C | wikipedia.org |
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. researchgate.net This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. This compound can be effectively coupled with a variety of primary and secondary amines to produce N-aryl products.
A typical Buchwald-Hartwig amination of this compound with aniline (B41778) would yield Methyl 5-(phenylamino)-2-methylbenzoate. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.
| Parameter | Condition | Reference |
| Aryl Halide | This compound | - |
| Amine | Aniline | ucla.edu |
| Catalyst | Pd₂(dba)₃ | researchgate.net |
| Ligand | BINAP | researchgate.net |
| Base | NaOt-Bu | researchgate.net |
| Solvent | Toluene | researchgate.net |
| Temperature | 80-110 °C | researchgate.net |
Negishi and Stille Coupling Applications
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a carbon-carbon bond. wikipedia.org this compound can serve as the electrophilic partner in this reaction. For example, its coupling with phenylzinc chloride would be expected to produce Methyl 5-phenyl-2-methylbenzoate.
Stille Coupling: The Stille reaction is a versatile cross-coupling reaction that joins an organotin compound with an sp²-hybridized organic halide, catalyzed by palladium. organic-chemistry.org this compound can be coupled with various organostannanes. For instance, the reaction with tributyl(phenyl)tin would also yield Methyl 5-phenyl-2-methylbenzoate.
| Coupling Reaction | Organometallic Reagent | Catalyst | Typical Solvent | Reference |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | THF | google.com |
| Stille | Tributyl(phenyl)tin | Pd(PPh₃)₄ | Toluene or DMF | organic-chemistry.org |
Nucleophilic Substitution Reactions on the Aromatic Ring
While aromatic rings are generally resistant to nucleophilic attack, nucleophilic aromatic substitution (SNA) can occur under certain conditions, particularly when the ring is activated by electron-withdrawing groups. The iodine atom in this compound can be displaced by strong nucleophiles, although this is generally less common than cross-coupling reactions. For the reaction to proceed, harsh conditions or the presence of a strong electron-withdrawing group, typically in the ortho or para position to the leaving group, is often required. The ester group in this compound is a weak deactivator, making direct nucleophilic substitution challenging.
Modifications of the Ester Group
The methyl ester group in this compound can undergo various transformations common to esters.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-iodo-2-methylbenzoic acid, under either acidic or basic conditions. googleapis.commasterorganicchemistry.com Basic hydrolysis is typically achieved by heating with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification.
Reduction: The ester group can be reduced to a primary alcohol, (5-iodo-2-methylphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing esters. researchgate.net
Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is typically acid- or base-catalyzed and involves reacting the methyl ester with an excess of another alcohol. For example, reaction with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 5-iodo-2-methylbenzoate. google.com
| Transformation | Reagents | Product | Reference |
| Hydrolysis | NaOH, H₂O then H₃O⁺ | 5-Iodo-2-methylbenzoic acid | googleapis.commasterorganicchemistry.com |
| Reduction | LiAlH₄, then H₂O | (5-Iodo-2-methylphenyl)methanol | researchgate.net |
| Transesterification | Ethanol, H⁺ catalyst | Ethyl 5-iodo-2-methylbenzoate | google.com |
Hydrolysis to Carboxylic Acid Derivatives
The ester functional group in this compound can be readily hydrolyzed to its corresponding carboxylic acid, 5-iodo-2-methylbenzoic acid. This transformation is a fundamental reaction in organic synthesis, often employed to unmask a carboxylic acid moiety for subsequent reactions or to synthesize the final target molecule.
The hydrolysis can be effectively carried out under basic conditions. A typical laboratory procedure involves heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), often in the presence of a co-solvent like methanol (B129727) to ensure miscibility. chemspider.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide (B1231860) leaving group. A final acidification step with a strong mineral acid, like hydrochloric acid (HCl), is required to protonate the resulting carboxylate salt and precipitate the desired 5-iodo-2-methylbenzoic acid. chemspider.com High yields, often exceeding 95%, can be achieved under these conditions. chemspider.com The resulting 5-iodo-2-methylbenzoic acid is a white crystalline powder.
| Reaction | Reagents & Conditions | Product | Yield |
| Hydrolysis | 1. NaOH, Water/Methanol, Reflux2. Concentrated HCl | 5-iodo-2-methylbenzoic acid | >95% |
This table presents typical conditions for the basic hydrolysis of a methyl benzoate (B1203000) derivative.
Reduction to Alcohol Derivatives
The ester group of this compound can be reduced to a primary alcohol, yielding (5-iodo-2-methylphenyl)methanol. This conversion of an ester to an alcohol is a key transformation for accessing benzylic alcohols, which are valuable precursors for many other functional groups.
Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of esters to primary alcohols. doubtnut.com The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and liberate the alcohol product.
Alternatively, catalytic hydrogenation can be employed. For instance, methyl benzoate can be hydrogenated to benzyl (B1604629) alcohol with high conversion and selectivity using copper-based catalysts like Cu/ZnO/Al₂O₃ under high pressure and temperature. researchgate.net This method offers a chlorine-free pathway to the alcohol. researchgate.net
| Reaction | Reagents & Conditions | Product |
| Reduction | 1. Lithium Aluminum Hydride (LiAlH₄), Anhydrous Ether2. Aqueous Workup | (5-iodo-2-methylphenyl)methanol |
| Catalytic Hydrogenation | H₂, Cu/ZnO/Al₂O₃ Catalyst, High Temperature & Pressure | (5-iodo-2-methylphenyl)methanol |
This table outlines common methods for the reduction of aromatic esters to their corresponding alcohols.
Transesterification Reactions
Transesterification is a process in which the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this involves reacting it with a different alcohol (R-OH) to form a new ester (5-iodo-2-methylbenzoyl-OR) and methanol. This reaction is fundamental in various industrial applications, including the production of biodiesel from vegetable oils. nih.gov
The reaction is typically catalyzed by acids or bases. However, heterogeneous catalysts, particularly metal oxides, have gained significant attention due to their ease of separation and reusability. nih.gov Various metal oxides, including alkaline earth metal oxides like CaO and MgO, as well as transition metal oxides like ZnO and NiO, have proven to be effective catalysts for transesterification. dntb.gov.uasamipubco.com Lanthanide oxides have also been explored for this purpose. nih.gov The reaction conditions generally involve heating the ester with an excess of the desired alcohol in the presence of the catalyst.
| Reaction | Catalyst Examples | General Reactants | General Products |
| Transesterification | Metal Oxides (e.g., CaO, MgO, ZnO, NiO) | This compound, Alcohol (R-OH) | New Ester (5-iodo-2-methylbenzoyl-OR), Methanol |
This table summarizes the general components of a metal oxide-catalyzed transesterification reaction.
Oxidation Reactions of the Methyl Group
The methyl group attached to the aromatic ring at the C2 position represents another site for chemical modification. Under specific oxidative conditions, this benzylic methyl group can be oxidized to a carboxylic acid.
Strong oxidizing agents are typically required for this transformation. For example, potassium permanganate (B83412) (KMnO₄) can oxidize the methyl group of toluene derivatives to a carboxylic acid. nih.gov The reaction involves the abstraction of a hydrogen atom from the methyl group as a key step. nih.gov Other methods include oxidation with t-butyl hydroperoxide (TBHP) under microwave irradiation, which can convert toluenes to benzoic acids. google.com Cerium(IV) salts, such as ammonium (B1175870) cerium(IV) nitrate, are also known to be excellent reagents for the selective side-chain oxidation of alkyl-substituted arenes.
It is important to note that the conditions required for the oxidation of the methyl group are often harsh and may affect other functional groups in the molecule, such as the ester, which could be hydrolyzed under the reaction conditions.
| Reaction | Oxidizing Agent | Product |
| Methyl Group Oxidation | Potassium Permanganate (KMnO₄) | 5-Iodo-2-carboxybenzoic acid (Isophthalic acid derivative) |
| Methyl Group Oxidation | t-Butyl Hydroperoxide (TBHP), Microwave | 5-Iodo-2-carboxybenzoic acid (Isophthalic acid derivative) |
This table lists common oxidizing agents for the conversion of an aromatic methyl group to a carboxylic acid.
Exploration of Novel Reaction Pathways
The iodine substituent on the aromatic ring of this compound is a key functional group that opens up numerous possibilities for constructing more complex molecules. Aryl iodides are particularly valuable substrates in modern cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for carbon-carbon bond formation. yonedalabs.com This reaction involves the palladium-catalyzed coupling of an organohalide (in this case, the aryl iodide) with an organoboron compound, such as a boronic acid or ester. yonedalabs.comnih.gov The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the C5 position of the benzene (B151609) ring. nih.govfrontiersin.org This pathway is highly efficient for creating biaryl structures, which are common motifs in pharmaceuticals and advanced materials. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine), and a base (e.g., K₂CO₃). acs.org
| Reaction Type | Key Components | Bond Formed | Potential Products |
| Suzuki-Miyaura Coupling | Aryl Iodide, Boronic Acid (R-B(OH)₂), Palladium Catalyst, Base | Carbon-Carbon (Aryl-R) | 5-Aryl-2-methylbenzoate derivatives |
This table illustrates the core components and outcome of the Suzuki-Miyaura cross-coupling reaction involving an aryl iodide.
Applications of Methyl 5 Iodo 2 Methylbenzoate in Advanced Research Fields
Intermediate in Medicinal Chemistry and Pharmaceutical Development
The utility of Methyl 5-iodo-2-methylbenzoate in the pharmaceutical landscape is primarily as a crucial intermediate. Its structural motifs are often found in the core of various biologically active molecules, making it a valuable starting point for drug discovery and development.
Synthesis of Biologically Active Compounds and Drug Molecules
This compound serves as a fundamental building block in the synthesis of a range of biologically active compounds. The presence of the iodine atom allows for the introduction of various functional groups through cross-coupling reactions, a common strategy in medicinal chemistry to build molecular complexity. While its direct precursor, 5-iodo-2-methylbenzoic acid, is widely cited, the methyl ester form is integral to synthetic pathways that require protection of the carboxylic acid moiety to prevent interference with other reaction steps.
One of the most notable applications of the 5-iodo-2-methylbenzoate scaffold is in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. Specifically, it is a key intermediate in the production of canagliflozin (B192856). In the synthesis of such molecules, the iodinated phenyl ring of this compound is a critical component that ultimately becomes part of the final drug structure.
Development of Pharmaceutical Intermediates
Beyond its role in the direct synthesis of active pharmaceutical ingredients (APIs), this compound is instrumental in the creation of other complex pharmaceutical intermediates. The reactivity of the carbon-iodine bond allows for its use in various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. These reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are abundant in pharmaceutical agents. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification.
Role in Enzyme Inhibitor Synthesis
The structural framework provided by this compound is a valuable asset in the design and synthesis of enzyme inhibitors. By strategically modifying the functional groups on the benzene (B151609) ring, chemists can create molecules that fit into the active sites of specific enzymes, thereby inhibiting their activity. The development of SGLT2 inhibitors like canagliflozin is a prime example of this application. SGLT2 is an enzyme responsible for the reabsorption of glucose in the kidneys, and its inhibition leads to the excretion of excess glucose in the urine, thus lowering blood sugar levels.
Contribution to Thyroid Hormone Analog Research
While direct evidence of this compound's use in thyroid hormone analog research is not extensively documented in publicly available literature, its iodinated aromatic structure bears a resemblance to the core of thyroid hormones. Thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), are characterized by iodinated phenyl rings. The principles of medicinal chemistry suggest that compounds like this compound could serve as starting materials or scaffolds for the synthesis of novel thyroid hormone analogs, which are of interest for their potential therapeutic applications in metabolic disorders.
Applications in Specific Disease Target Inhibitor Synthesis
The versatility of this compound extends to the synthesis of inhibitors for various specific disease targets. Its utility as a precursor for SGLT2 inhibitors in the management of type 2 diabetes is a well-established example. The ability to undergo a variety of chemical transformations allows for the generation of diverse libraries of compounds that can be screened for activity against other therapeutic targets.
Building Block in Materials Science
The applications of this compound are not confined to the life sciences. In the field of materials science, this compound and its close derivatives are emerging as important building blocks for the creation of advanced materials with unique properties.
For instance, the related compound, 5-iodo-2-methylbenzoic acid, is utilized in the manufacturing of polarizing films for liquid crystal displays (LCDs). seemafinechem.com This suggests that the structural motif is conducive to creating materials with specific optical properties.
Furthermore, a structurally similar compound, Methyl 5-iodo-2-methoxybenzoate, has been reported as an intermediate in the synthesis of novel organic linkers for use in Metal-Organic Frameworks (MOFs). nih.gov MOFs are a class of porous materials with a wide range of potential applications, including gas storage, catalysis, and sensing. The use of this analog highlights the potential of this compound as a building block for the design and synthesis of new functional materials. The presence of the iodo- and methyl-substituted phenyl ring allows for the construction of rigid and well-defined structures that are essential for the formation of crystalline MOFs and other advanced materials.
Preparation of Functional Polymer Materials
The synthesis of advanced polymer materials is a field experiencing remarkable growth, driven by the demand for high-performance materials with tailored properties. nih.gov Functional polymers are central to innovations in electronics, biomedicine, and environmental applications. nih.gov The development of new synthetic methods allows for more precise control over polymer structures, which in turn dictates their properties. nih.gov Within this context, molecules like this compound are valuable candidates for creating functional polymers. The iodine atom on the aromatic ring serves as a highly effective reactive handle for various cross-coupling reactions, a cornerstone of modern polymer synthesis. This allows for the incorporation of the benzoate (B1203000) unit into polymer chains, potentially imparting specific thermal, optical, or electronic properties to the resulting material.
Role as a Monomer or Modifier in Polymerization
The molecular architecture of this compound makes it suitable to function as a monomer or a modifying agent in polymerization processes. The carbon-iodine bond is amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This reactivity allows it to be polymerized with other appropriately functionalized monomers to create novel polymer backbones. As a modifier, it can be grafted onto existing polymer chains to introduce specific functionalities. The incorporation of this iodo-aromatic moiety can influence the final properties of the polymer, such as its solubility, thermal stability, and refractive index.
Development of Coatings and Advanced Materials
The principles that make this compound a candidate for functional polymers also apply to its potential use in developing advanced coatings and materials. Polymers are integral to the formulation of coatings that protect surfaces or provide specific functionalities. nih.gov By incorporating this compound into a polymer matrix, it is possible to develop materials with modified surface properties or enhanced performance characteristics. The presence of a heavy atom like iodine can influence the refractive index and other optical properties of the material, an important consideration in the design of specialized optical coatings.
Applications in Metal-Organic Frameworks (MOFs) Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. mdpi.comresearchgate.net The modular nature of MOFs allows for the tuning of their pore size and functionality by carefully selecting the metal and organic linker components. researchgate.net
While direct use of this compound as a linker is not documented, its chemical structure is highly relevant for the synthesis of the organic linkers themselves. A closely related compound, Methyl 5-iodo-2-methoxybenzoate, has been utilized as a key intermediate in the synthesis of 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid, which serves as a novel organic linker for MOFs. nih.gov This demonstrates a clear synthetic strategy where an iodinated benzoate derivative is used to construct larger, more complex dicarboxylic acids necessary for MOF assembly. The iodine atom facilitates the coupling reaction to form the biphenyl (B1667301) backbone, and the methyl ester group can be subsequently hydrolyzed to the required carboxylic acid functionality. This positions this compound as a valuable precursor for creating bespoke linkers for custom-designed MOF structures.
Agrochemical Research and Development
In the field of agrochemicals, there is a continuous search for new active ingredients and intermediates. The structural features of this compound make it and its precursors relevant to this area of research.
Synthesis of Agrochemical Intermediates
The precursor to the target compound, 5-Iodo-2-methylbenzoic acid, is recognized as a useful intermediate for producing functional chemicals. google.com Such intermediates are foundational in the multi-step synthesis of complex molecules, including those with potential applications in pharmaceuticals and agrochemicals. google.comthefnicon.com The transformation of the carboxylic acid to its methyl ester, this compound, often serves to protect the acid group or modify the molecule's reactivity and solubility during subsequent synthetic steps. Therefore, this compound can be considered a key building block in synthetic pathways aimed at producing novel candidates for agrochemical screening.
Insecticidal Potential from Structural Analogies
The core chemical structure of this compound is based on methyl benzoate. Methyl benzoate itself is a naturally occurring plant metabolite that has been identified as a promising and environmentally compatible insecticide. mdpi.com It exhibits multiple modes of action against a wide range of agricultural and stored product pests, functioning as a contact toxicant, fumigant, ovicidal toxin, and repellent. mdpi.comresearchgate.net
Studies have demonstrated the insecticidal activity of methyl benzoate against various pests. researchgate.netscienceopen.com For example, it has shown significant fumigant toxicity against the adzuki bean weevil (Callosobruchus chinensis) and acute insecticidal activity against the brown marmorated stink bug (Halyomorpha halys) and the diamondback moth (Plutella xylostella). mdpi.comscienceopen.com This established bioactivity of the parent methyl benzoate structure suggests that its derivatives, such as this compound, are worthy of investigation for insecticidal properties. The addition of iodine and a methyl group to the aromatic ring could modulate the compound's potency, spectrum of activity, and physical properties, potentially leading to the development of new agrochemical agents.
The following table summarizes the reported ovicidal and adulticidal toxicity of the parent compound, Methyl Benzoate, against various pests, illustrating the potential starting point for assessing its structural analogues.
| Pest Species | Life Stage | Assay Type | LC₅₀ Value | Source |
|---|---|---|---|---|
| Two-spotted spider mite (Tetranychus urticae) | Egg | Leaf-dipping | 0.27% (v/v) | mdpi.com |
| Two-spotted spider mite (Tetranychus urticae) | Adult | Leaf-dipping | 0.38% (v/v) | mdpi.com |
| Brown marmorated stink bug (Halyomorpha halys) | Egg | Direct spray | 0.020 mg/cm² | mdpi.com |
| Tobacco hornworm (Manduca sexta) | Egg | Direct spray | 0.015 mg/cm² | mdpi.com |
| Diamondback moth (Plutella xylostella) | Egg | Direct spray | 0.001 mg/cm² | mdpi.com |
| Adzuki bean weevil (Callosobruchus chinensis) | Adult | Fumigation | 5.36 mg/L air | mdpi.com |
Research in Specialty Chemicals
This compound and its parent compound, 5-iodo-2-methylbenzoic acid, are recognized as valuable intermediates in the production of functional and specialty chemicals, including pharmaceuticals and agricultural products. quickcompany.ingoogleapis.comgoogle.com Their utility stems from the specific arrangement of substituents on the benzene ring, which allows for further chemical modifications to build more complex molecules. Research in this area focuses on leveraging these compounds as foundational building blocks for novel materials and active pharmaceutical ingredients (APIs).
The production process for 5-iodo-2-methylbenzoic acid, the direct precursor to the methyl ester, is a subject of research itself, with efforts focused on achieving high purity and yield in a straightforward manner. quickcompany.ingoogle.com Efficient synthesis is crucial as this compound serves as a key starting material for various specialty chemicals. googleapis.com One notable application is its use as a chemical intermediate in the manufacturing of APIs for anti-diabetic medicines. eskayiodine.com
Detailed studies have outlined effective methods for synthesizing the precursor acid, which is then available for conversion to this compound or for direct use in subsequent reactions. The iodination of 2-methylbenzoic acid is a key step, and various conditions have been explored to optimize this transformation.
Table 1: Synthesis of 5-Iodo-2-Methylbenzoic Acid (Precursor to this compound) This table details a specific laboratory-scale synthesis method for the precursor compound.
| Starting Material | Reagents | Solvent/Catalyst | Temperature | Yield | Purity (HPLC) |
| o-Toluic acid | Iodine, Ammonium (B1175870) cerium (IV) nitrate | Acetic acid, Sulfuric acid | 40°C | 94.5% | 99.3% |
Data sourced from a synthesis study outlining the reaction conditions and outcomes. chemicalbook.com
The strategic placement of the iodine atom on the benzene ring makes the molecule a suitable substrate for various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. While specific research on this compound is often proprietary, the applications of its parent acid highlight its role in the specialty chemical sector.
Table 2: Applications in Specialty Chemical Synthesis This table summarizes the established and potential research applications of the compound and its precursor.
| Compound | Application Area | Target Molecule Class | Significance |
| 5-Iodo-2-methylbenzoic acid | Pharmaceuticals | Anti-diabetic APIs | Serves as a key intermediate in the synthesis of active pharmaceutical ingredients. eskayiodine.com |
| 5-Iodo-2-methylbenzoic acid | Functional Chemicals | Various | A versatile building block for drugs, and agricultural chemicals. googleapis.comgoogle.com |
Furthermore, research on structurally similar molecules provides insight into the potential applications of this compound. For instance, a related compound, Methyl 5-iodo-2-methoxybenzoate, has been utilized as an intermediate in the synthesis of linkers for Metal-Organic Frameworks (MOFs), a highly specialized class of materials. nih.gov This suggests that this compound could similarly serve as a precursor for novel functional materials.
Environmental and Degradation Studies of Benzoate Derivatives with Relevance to Methyl 5 Iodo 2 Methylbenzoate
Biodegradation Pathways of Related Aromatic Carboxylic Acids
The biodegradation of aromatic carboxylic acids, including halogenated and methylated analogs of benzoate (B1203000), is a key process in their environmental removal. This process is primarily carried out by microorganisms that utilize these compounds as carbon and energy sources.
Microorganisms from various genera have been shown to degrade methylbenzoate and its halogenated analogs under both aerobic and anaerobic conditions. Under aerobic conditions, the degradation of aromatic compounds is typically initiated by oxygenases, which introduce hydroxyl groups onto the aromatic ring, leading to ring cleavage. nih.govnih.gov Anaerobic degradation, on the other hand, often involves an initial activation of the benzoate to benzoyl-CoA, followed by dearomatization and ring cleavage. nih.gov
Denitrifying bacteria have been identified as key players in the anaerobic degradation of halobenzoates. nih.govasm.org For instance, strains from the genera Thauera, Azoarcus, and Acidovorax have been isolated for their ability to degrade various monohalogenated benzoates. asm.org The denitrifying bacterium Thauera chlorobenzoica can metabolize 3-chloro- and 3-bromobenzoate. nih.gov Studies on denitrifying consortia have also shown the degradation of 3- and 4-chlorobenzoate, 3- and 4-bromobenzoate, and 4-iodobenzoate. oup.com The metabolism of these compounds is often coupled to the reduction of nitrate. nih.govoup.com
The position of the halogen and methyl groups on the benzoate ring significantly influences the metabolic pathway and the efficiency of degradation. For many bacteria, the degradation of halogenated aromatics proceeds through the formation of catechols, which are then subject to either ortho- or meta-cleavage pathways.
Interactive Data Table: Microorganisms Involved in the Degradation of Halogenated Benzoates
| Microorganism Genus | Halogenated Benzoate Degraded | Metabolic Condition | Reference |
| Thauera | 3-chlorobenzoate, 3-bromobenzoate | Anaerobic (Denitrifying) | nih.gov |
| Azoarcus | Halobenzoates | Anaerobic (Denitrifying) | asm.org |
| Acidovorax | Halobenzoates | Anaerobic (Denitrifying) | asm.org |
| Pseudomonas | Halobenzoates | Anaerobic (Denitrifying) | asm.org |
| Ochrobactrum | Halobenzoates | Anaerobic (Denitrifying) | asm.org |
| Denitrifying Consortia | 3-chlorobenzoate, 4-chlorobenzoate | Anaerobic (Denitrifying) | oup.com |
| Denitrifying Consortia | 3-bromobenzoate, 4-bromobenzoate | Anaerobic (Denitrifying) | oup.com |
| Denitrifying Consortia | 4-iodobenzoate | Anaerobic (Denitrifying) | oup.com |
The enzymatic machinery for the degradation of halogenated aromatic compounds is diverse and often involves initial dehalogenation steps. nih.govnih.govacs.org Dehalogenation can occur through oxidative, reductive, or hydrolytic mechanisms.
In anaerobic pathways, the degradation of halobenzoates can be initiated by a halobenzoate-specific carboxylic acid CoA ligase, which activates the substrate for further metabolism. nih.gov This is followed by reductive dehalogenation, a process catalyzed by enzymes such as benzoyl-CoA reductases (BCRs), which have been shown to exhibit previously unknown dehalogenating activities. nih.gov For example, in Thauera chlorobenzoica, the reductive dehalogenation of 3-chloro- and 3-bromobenzoyl-CoA to benzoyl-CoA is catalyzed by an ATP-dependent class I BCR. nih.gov This suggests a two-step mechanism involving dearomatization followed by H-halide elimination. nih.gov
Under aerobic conditions, dioxygenases play a crucial role by incorporating two hydroxyl groups into the aromatic ring, which can lead to the elimination of the halogen substituent. nih.gov Flavin-dependent monooxygenases are another class of enzymes that can catalyze the dehalogenation of halogenated phenols through concomitant hydroxylation and halide elimination. nih.gov
The degradation of triiodinated benzoates, such as the X-ray contrast agent Diatrizoate, has been observed in the white-rot fungus Trametes versicolor. nih.govnih.gov This process involves a reductive deiodination, representing a novel mechanism for this class of fungi. nih.gov The transformation is likely mediated by extracellular peroxidases and/or laccases. nih.gov
Chemical Degradation Mechanisms
In addition to biodegradation, chemical processes can contribute to the transformation of Methyl 5-iodo-2-methylbenzoate in the environment. These mechanisms include oxidative and photolytic degradation.
Oxidative degradation of aromatic compounds can be initiated by reactive oxygen species. The alkyl side-chains of aromatic compounds are susceptible to oxidative degradation. libretexts.org For instance, alkylbenzenes can be oxidized at the benzylic position. libretexts.org
The presence of iodine on the aromatic ring can influence its reactivity towards oxidation. Iodinated organic compounds can be formed in iodide-containing waters in the presence of manganese dioxide, which acts as an oxidant. acs.orgnih.gov This suggests that oxidative processes in the environment could potentially transform iodinated aromatic compounds. The oxidation of phenols mediated by iodine(III) compounds can lead to oxidative dearomatization. rsc.org Advanced oxidation processes (AOPs) are effective in degrading iodinated X-ray contrast media, which are structurally related to iodinated benzoates. ccspublishing.org.cnresearchgate.net These processes generate highly reactive radicals that can cleave the C-I bond, leading to deiodination and further degradation of the molecule. ccspublishing.org.cn
Photodegradation involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation. nih.gov Aromatic compounds, especially those with halogen substituents, can be susceptible to photolysis. The absorption of UV light can excite the molecule to a higher energy state, leading to the cleavage of chemical bonds. For halogenated aromatic compounds, the carbon-halogen bond is often the most susceptible to photolytic cleavage.
The photolytic degradation of aromatic compounds can proceed through direct photolysis, where the molecule itself absorbs the light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment. The degradation of iodinated X-ray contrast media can be enhanced by AOPs that involve UV radiation, indicating their susceptibility to photolytic processes. ccspublishing.org.cn The cleavage of the C-I bond is a likely initial step in the photolytic degradation of this compound, leading to the formation of deiodinated and potentially hydroxylated byproducts.
Assessment of Environmental Fate and Transformation
The environmental fate of a chemical is determined by the interplay of its physicochemical properties and its susceptibility to degradation and transport processes. For this compound, its persistence and transformation in the environment will be influenced by the rates of biodegradation and chemical degradation discussed above.
The transformation of contaminants is a critical aspect of their environmental fate, as the degradation products may have different properties and toxicities than the parent compound. confex.com For example, the degradation of iodinated X-ray contrast agents by Trametes versicolor leads to the formation of several deiodinated metabolites, such as 3,5-di(acetamido)-2,6-diiodobenzoic acid and 3,5-di(acetamido)-2,4-diiodobenzoic acid from Diatrizoate. nih.govnih.gov
During oxidative water treatment, the presence of iodide can lead to the formation of iodinated disinfection by-products (I-DBPs), which are often more toxic than their chlorinated or brominated counterparts. nih.gov This highlights the importance of understanding the transformation of iodinated organic compounds in engineered and natural systems. The degradation pathways of iodinated X-ray contrast media in AOPs involve deiodination, decarboxylation, hydroxyl addition, and cleavage of amide bonds, resulting in a variety of transformation products. researchgate.net
Interactive Data Table: Transformation Products of Related Iodinated Benzoates
| Parent Compound | Transformation Process | Key Transformation Products | Reference |
| Diatrizoate | Biodegradation by Trametes versicolor | 3,5-di(acetamido)-2,6-diiodobenzoic acid | nih.govnih.gov |
| Diatrizoate | Biodegradation by Trametes versicolor | 3,5-di(acetamido)-2,4-diiodobenzoic acid | nih.govnih.gov |
| Diatrizoate | Biodegradation by Trametes versicolor | 3,5-di(acetamido)-2-iodobenzoic acid | nih.govnih.gov |
| Iodinated X-ray Contrast Media | Advanced Oxidation Processes | Deiodinated products, Phenolic products | ccspublishing.org.cn |
Challenges, Emerging Trends, and Future Research Directions
Addressing Selectivity and Purity Challenges in Synthesis
The synthesis of Methyl 5-iodo-2-methylbenzoate, typically derived from the iodination of 2-methylbenzoic acid, is often hampered by issues of selectivity and purity. These challenges are a primary focus of process optimization in both academic and industrial settings.
A significant challenge in the synthesis of the precursor, 5-iodo-2-methylbenzoic acid, is the concurrent formation of the undesired regioisomer, 3-iodo-2-methylbenzoic acid. googleapis.comgoogle.com The structural similarity of these isomers makes their separation difficult, often leading to unsatisfactory product purity and lower isolation yields. googleapis.com
Conventional iodination methods have struggled to achieve high selectivity. googleapis.comgoogle.com However, research has shown that performing the iodination of 2-methylbenzoic acid in the presence of a microporous compound, such as H-β-form zeolite, can significantly enhance regioselectivity. googleapis.comgoogle.com These catalysts appear to orient the substrate, favoring iodination at the para-position (C-5) over the ortho-position (C-3), thereby minimizing the formation of the 3-iodo isomer. This approach allows for the production of 5-iodo-2-methylbenzoic acid with high selectivity, which is a crucial step for obtaining high-purity this compound. google.com
Table 1: Effect of Catalyst on Isomer Formation in the Iodination of 2-methylbenzoic acid
| Catalyst System | 5-iodo Isomer Yield | 3-iodo Isomer Yield | Selectivity for 5-iodo Isomer |
|---|---|---|---|
| Conventional (e.g., H₂SO₄ catalyst) | Unsatisfactory | Significant formation | Low |
| Microporous Zeolite | High (e.g., 94.3%) | Low (e.g., 0.7%) | High (e.g., 97.2%) |
Data compiled from patent literature describing comparative examples. googleapis.comchemicalbook.com
Once the isomeric mixture is formed, efficient and economical purification is paramount. Traditional methods like silica (B1680970) gel chromatography can be effective but are often not cost-effective for large-scale industrial production. Consequently, the development of simpler purification strategies is a key area of research.
Crystallization has emerged as a highly effective and economical method for purifying 5-iodo-2-methylbenzoic acid. googleapis.comgoogle.com The process typically involves precipitating the product from the reaction mixture by cooling or by adding water. googleapis.com This method can yield high-purity crystals (>99.5%) and allows for the recovery of a significant portion of the desired product. chemicalbook.com Further refinement can be achieved through recrystallization from solvent systems like acetic acid/water. Other physical methods such as sublimation and distillation are also employed, often in combination with crystallization, to achieve the high purity required for subsequent synthetic steps. google.com
Exploration of Green Chemistry Approaches in Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, researchers are exploring greener synthetic routes for aryl iodides, including the precursors to this compound. ingentaconnect.comacs.orgrsc.org Green chemistry principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org
Key areas of exploration include:
Safer Oxidants and Catalysts: One approach involves using air as the primary oxidant in a catalytic system, which significantly reduces the environmental impact compared to traditional stoichiometric oxidants. myesr.org Photo-induced, metal-catalyst-free methods are also being developed to synthesize aryl iodides under mild, room-temperature conditions, thereby avoiding metal contamination and high energy consumption. mcgill.ca
Greener Solvents: The use of environmentally benign solvents is a cornerstone of green chemistry. Research into reactions in aqueous media or using recyclable solvents aims to replace hazardous organic solvents commonly used in synthesis. thieme-connect.com
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, contribute to this goal by reducing the need for intermediate purification steps and solvent usage. ingentaconnect.com
Discovery of Novel Reactivity and Catalytic Applications
The carbon-iodine bond in this compound is a versatile functional group, making the compound a valuable substrate for a wide range of chemical transformations. Its reactivity is central to its utility in constructing complex molecules.
Aryl iodides are highly valued as precursors in transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. rsc.org this compound can participate in key reactions such as:
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, creating biaryl structures that are common motifs in pharmaceuticals and advanced materials.
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, essential for synthesizing many biologically active compounds.
Furthermore, aryl iodides can be converted into hypervalent iodine reagents. nih.govbeilstein-journals.org These reagents are powerful tools in their own right, capable of mediating a variety of oxidative transformations and acting as catalysts in enantioselective reactions, such as Wagner-Meerwein rearrangements. nih.govchemrxiv.org The potential for this compound to serve as a precursor to novel chiral hypervalent iodine catalysts is an exciting area for future research.
Expansion of Applications in Interdisciplinary Fields
The utility of this compound and its parent acid extends beyond traditional organic synthesis into various interdisciplinary fields, primarily driven by its role as a key building block.
Pharmaceuticals: 5-Iodo-2-methylbenzoic acid is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is notably used in the manufacturing of drugs for treating diabetes and insomnia. eskayiodine.comnbinno.com The purity of this intermediate is paramount, as even trace impurities can impact the efficacy and safety of the final drug product. nbinno.com
Materials Science: Related iodo-benzoate derivatives are being used as intermediates in the synthesis of novel organic linkers for Metal-Organic Frameworks (MOFs). nih.gov MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. The ability to functionalize the linker molecule via the iodo-group allows for the fine-tuning of the MOF's properties.
Medical Imaging: The iodine atom on the aromatic ring can be replaced with a radioactive isotope, such as ¹²³I or ¹³¹I. This opens up the possibility of using derivatives of this compound as radiolabeling agents for imaging techniques like Positron-Emission Tomography (PET), which is crucial for medical diagnostics and biomedical research. acs.org
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing methyl 5-iodo-2-methylbenzoate, and how can purification challenges be addressed?
- Methodology : Synthesis typically involves iodination of a methyl-substituted benzoic acid derivative under acidic conditions, followed by esterification. Key steps include controlling reaction temperature (e.g., 60–80°C) and stoichiometric ratios of iodine and oxidizing agents. Purification via recrystallization (e.g., using acetic acid or isopropyl alcohol) is common but may yield mixed isomers, requiring iterative crystallization or chromatographic separation (e.g., TLC or column chromatography) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.3–2.5 ppm).
- Infrared Spectroscopy (IR) : Confirms ester carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-I bonds at ~500 cm⁻¹.
- Mass Spectrometry (MS) : Validates molecular weight (276.07 g/mol) via molecular ion peaks .
- Reproducibility : Ensure consistent drying of samples to avoid solvent interference in spectral data .
Q. How is this compound utilized as an intermediate in organic synthesis?
- Applications : The iodine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl systems. The ester group can be hydrolyzed to carboxylic acids for further derivatization .
- Example : Used in synthesizing fluorinated analogs via halogen exchange reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and regioselectivity of this compound synthesis?
- Methodology :
- Iodination : Use microporous catalysts (e.g., zeolites) to enhance regioselectivity toward the 5-position.
- Oxidizing Agents : Compare iodine monochloride (ICl) vs. HIO₃ to minimize byproducts like 3-iodo isomers .
- Statistical Design : Employ factorial experiments to test variables (temperature, solvent polarity) and identify optimal conditions .
Q. What strategies resolve discrepancies in reported purity levels of this compound across studies?
- Analysis :
- Chromatographic Purity : Compare HPLC retention times with synthetic standards.
- Isomeric Contamination : Use ¹³C NMR to distinguish 5-iodo vs. 3-iodo isomers, which may co-elute in GC/MS .
Q. How does the steric and electronic profile of this compound influence its reactivity in metal-catalyzed cross-couplings?
- Mechanistic Insights :
- Steric Effects : The 2-methyl group hinders transmetalation in Pd-catalyzed reactions, requiring bulky ligands (e.g., SPhos) to enhance efficiency.
- Electronic Effects : The electron-withdrawing iodine atom activates the aryl ring for nucleophilic substitution .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
